molecular formula C14H10F2O2 B1523323 4-(Benzyloxy)-2,6-difluorobenzaldehyde CAS No. 918524-93-3

4-(Benzyloxy)-2,6-difluorobenzaldehyde

Cat. No.: B1523323
CAS No.: 918524-93-3
M. Wt: 248.22 g/mol
InChI Key: XLTBPFVUDIRJRR-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2,6-difluorobenzaldehyde is a useful research compound. Its molecular formula is C14H10F2O2 and its molecular weight is 248.22 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-(Benzyloxy)-2,6-difluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including oxidoreductases and transferases. The nature of these interactions often involves the aldehyde group of this compound, which can undergo oxidation or reduction reactions. Additionally, the benzyloxy group may participate in nucleophilic substitution reactions, further influencing the compound’s biochemical properties .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In general, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, it may affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of the aldehyde group to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions ultimately lead to the observed cellular effects .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial factors that influence its temporal effects. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. In in vitro studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting sustained changes in cell signaling and metabolism. In in vivo studies, the compound’s stability and degradation rate can significantly impact its overall effectiveness and safety .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, this compound may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level triggers a marked change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by oxidoreductases, leading to the formation of different metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, this compound may influence metabolic flux and metabolite levels, further impacting cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, this compound may localize to particular cellular compartments, influencing its accumulation and activity. The distribution pattern of the compound can affect its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in determining its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

2,6-difluoro-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-13-6-11(7-14(16)12(13)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTBPFVUDIRJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80702277
Record name 4-(Benzyloxy)-2,6-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918524-93-3
Record name 4-(Benzyloxy)-2,6-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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